2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
Overview
Description
The compound “2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid” is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Chemical Properties :
- Tetracyclic compounds with thiazolidinone or thiazinone rings were synthesized, highlighting the potential of these compounds in chemical synthesis (Nakamori, Saito, & Kasai, 1988).
- The synthesis of 2-thioxoimidazolines via the reaction of 1-unsubstituted 3-aminoquinoline-2,4-diones with isothiocyanates, showing the versatility of these compounds in producing new chemical structures (Prucková, Klásek, Lyčka, Mikšík, & Růžička, 2009).
Fluorescence Properties :
- A study on the synthesis of a new fluorescent compound for selective determination of Co2+, indicating potential applications in chemical sensing (Li, 2013).
Molecular Rearrangement and Novel Compounds :
- Research on the molecular rearrangement of certain compounds to form new indole and imidazolinone derivatives, which could be significant in the field of organic chemistry (Klásek, Lyčka, & Holčapek, 2007).
Antimicrobial Activity :
- The synthesis and evaluation of antimicrobial activity of new compounds bearing the imidazo[2,1-b]thiazole moiety, suggesting potential applications in the development of new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Tautomeric Forms and Structural Studies :
- A study on the thiol–thione tautomeric forms recognition of certain compounds, which is important for understanding their chemical behavior and potential applications (Siwek, Wujec, Wawrzycka-Gorczyca, Dobosz, & Paneth, 2008).
Future Directions
Imidazole and its derivatives have found applications in diverse therapeutic areas . They are also used as a chiral auxiliary and ligand for asymmetric catalysis . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary , and imidazole derivatives could play a role in this.
properties
IUPAC Name |
2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-4(2-5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBAXKGUMCQOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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